
(1aalpha,10alpha,11beta,11aalpha)-1a,10,11,11a-Tetrahydrooxireno(5,6)benz(1,2-c)acridine-10,11-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1aalpha,10alpha,11beta,11aalpha)-1a,10,11,11a-Tetrahydrooxireno(5,6)benz(1,2-c)acridine-10,11-diol is a complex organic compound with a unique structure that includes multiple fused rings and functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1aalpha,10alpha,11beta,11aalpha)-1a,10,11,11a-Tetrahydrooxireno(5,6)benz(1,2-c)acridine-10,11-diol typically involves multi-step organic reactions. The process may start with the preparation of the acridine core, followed by the introduction of the oxireno and benzene rings through cyclization reactions. Specific reagents and catalysts are used to control the stereochemistry and yield of the desired product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental safety. This might involve the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
(1aalpha,10alpha,11beta,11aalpha)-1a,10,11,11a-Tetrahydrooxireno(5,6)benz(1,2-c)acridine-10,11-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can introduce new substituents into the molecule, modifying its properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
科学的研究の応用
Chemistry
In chemistry, (1aalpha,10alpha,11beta,11aalpha)-1a,10,11,11a-Tetrahydrooxireno(5,6)benz(1,2-c)acridine-10,11-diol is studied for its unique structural properties and reactivity. It can serve as a model compound for understanding complex organic reactions and mechanisms.
Biology
In biology, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structure suggests it could have interesting binding properties and biological activities.
Medicine
In medicine, researchers might explore the compound’s potential as a therapeutic agent. Its ability to interact with biological targets could make it a candidate for drug development, particularly in areas like cancer or infectious diseases.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for more complex molecules. Its unique structure might impart desirable properties to industrial products.
作用機序
The mechanism of action of (1aalpha,10alpha,11beta,11aalpha)-1a,10,11,11a-Tetrahydrooxireno(5,6)benz(1,2-c)acridine-10,11-diol would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or nucleic acids, leading to changes in biological pathways and cellular functions. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
Similar compounds might include other acridine derivatives, oxireno compounds, and polycyclic aromatic hydrocarbons. These compounds share structural features with (1aalpha,10alpha,11beta,11aalpha)-1a,10,11,11a-Tetrahydrooxireno(5,6)benz(1,2-c)acridine-10,11-diol and may exhibit similar chemical and biological properties.
Uniqueness
What sets this compound apart is its specific combination of fused rings and functional groups, which may confer unique reactivity and biological activity
特性
CAS番号 |
85617-43-2 |
|---|---|
分子式 |
C17H13NO3 |
分子量 |
279.29 g/mol |
IUPAC名 |
6-oxa-19-azapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-3,4-diol |
InChI |
InChI=1S/C17H13NO3/c19-14-12-10(16-17(21-16)15(14)20)6-5-9-7-8-3-1-2-4-11(8)18-13(9)12/h1-7,14-17,19-20H |
InChIキー |
TYTMMMHDXYYATJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C(C3=N2)C(C(C5C4O5)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


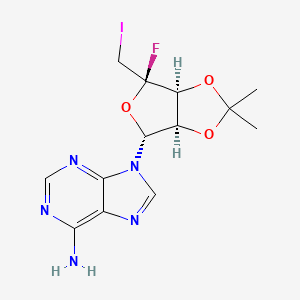
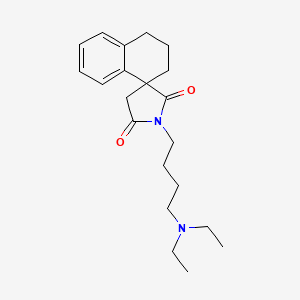
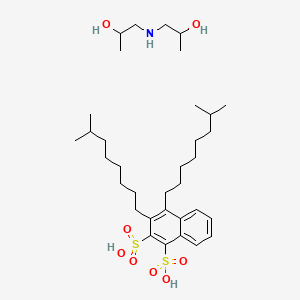
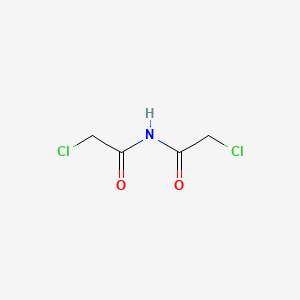
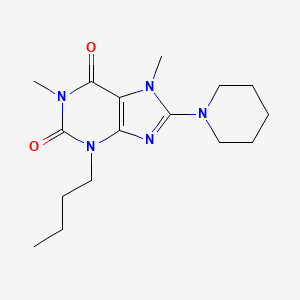
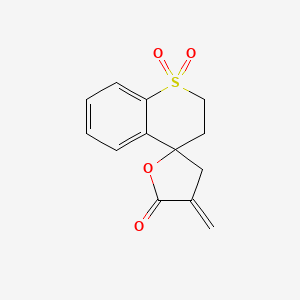
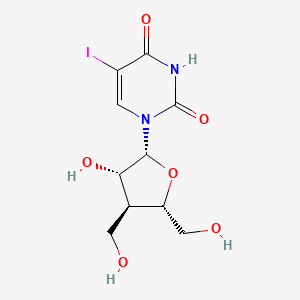
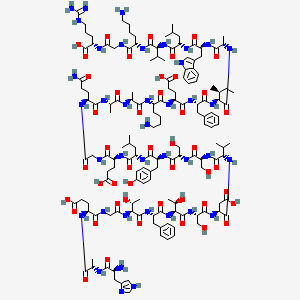
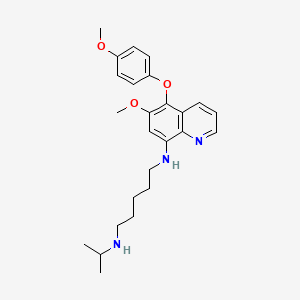


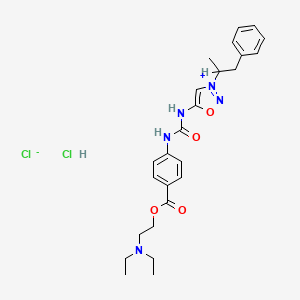
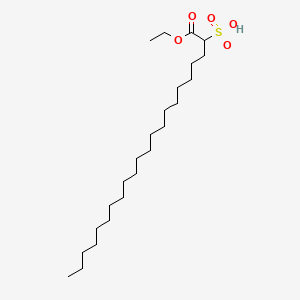
![N-[1-(1-Cyclohexenyl)ethylideneamino]-2,4-dinitro-aniline](/img/structure/B12789283.png)
